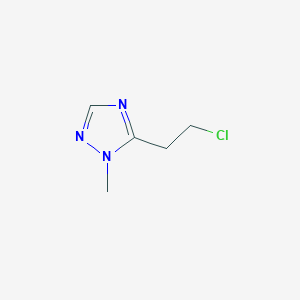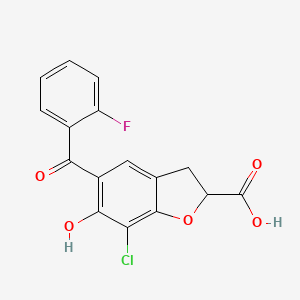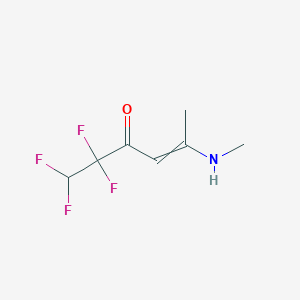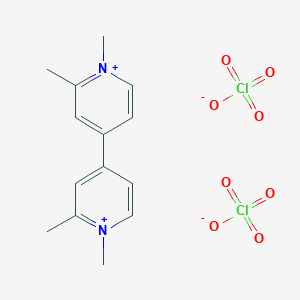
N-(Phenylcarbamoyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phenylcarbamoyl)hexanamide is an organic compound belonging to the amide class It features a hexanamide backbone with a phenylcarbamoyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Phenylcarbamoyl)hexanamide can be synthesized through the acylation of hexanamide with phenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine to neutralize the by-products. The reaction can be represented as follows:
Hexanamide+Phenyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as magnesium nitrate or imidazole can be employed to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Phenylcarbamoyl)hexanamide undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of acid or base, it can hydrolyze to produce hexanoic acid and phenylamine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Substitution: It can participate in substitution reactions where the phenylcarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Hexanoic acid and phenylamine.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced amide derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Studied for its potential use in drug development, especially in designing new antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(Phenylcarbamoyl)hexanamide exerts its effects, particularly its antimicrobial properties, involves the inhibition of key enzymes in bacterial metabolic pathways. For instance, it has been shown to inhibit glucose dehydrogenase, an enzyme crucial for bacterial energy metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanamide: The parent compound without the phenylcarbamoyl group.
Benzamide: An amide with a benzene ring directly attached to the carbonyl carbon.
Acetamide: A simpler amide with a methyl group instead of a hexyl chain.
Uniqueness
N-(Phenylcarbamoyl)hexanamide is unique due to the presence of both a long hexyl chain and a phenylcarbamoyl group, which confer distinct chemical properties and potential biological activities. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
93428-77-4 |
|---|---|
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
N-(phenylcarbamoyl)hexanamide |
InChI |
InChI=1S/C13H18N2O2/c1-2-3-5-10-12(16)15-13(17)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3,(H2,14,15,16,17) |
Clé InChI |
LZXHEASJVVWAJP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride](/img/structure/B14344014.png)
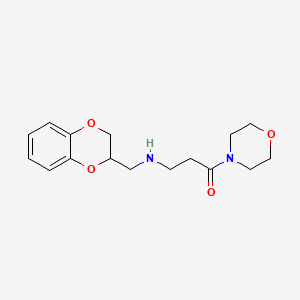

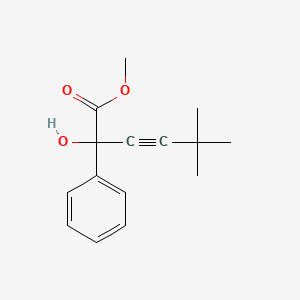



![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)
